molecular formula C8H9N5O B14682958 5-Amino-1-(4-anisyl)tetrazole CAS No. 39889-78-6

5-Amino-1-(4-anisyl)tetrazole

Cat. No.: B14682958
CAS No.: 39889-78-6
M. Wt: 191.19 g/mol
InChI Key: MLSCXHMPIIXGCE-UHFFFAOYSA-N
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Description

5-Amino-1-(4-anisyl)tetrazole: is a compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-anisyl)tetrazole typically involves the reaction of 4-anisidine with sodium azide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often in an aqueous environment, to yield the desired tetrazole derivative .

Industrial Production Methods: Industrial production methods for tetrazoles, including this compound, often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of nitriles and sodium azide under microwave irradiation, resulting in efficient and high-yielding production of the tetrazole compound .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(4-anisyl)tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrazoles, amine derivatives, and oxidized tetrazole compounds .

Scientific Research Applications

Chemistry: 5-Amino-1-(4-anisyl)tetrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in multicomponent reactions to form diverse molecular structures .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities. It acts as a bioisosteric replacement for carboxylic acids in drug design .

Industry: The compound finds applications in material science, particularly in the development of high-energy materials and explosives due to its high nitrogen content .

Mechanism of Action

The mechanism by which 5-Amino-1-(4-anisyl)tetrazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1-(4-anisyl)tetrazole is unique due to the presence of both an amino group and an anisyl group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research .

Properties

CAS No.

39889-78-6

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

1-(4-methoxyphenyl)tetrazol-5-amine

InChI

InChI=1S/C8H9N5O/c1-14-7-4-2-6(3-5-7)13-8(9)10-11-12-13/h2-5H,1H3,(H2,9,10,12)

InChI Key

MLSCXHMPIIXGCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)N

Origin of Product

United States

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